molecular formula C14H8F6O4 B8243995 4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)

4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)

Cat. No.: B8243995
M. Wt: 354.20 g/mol
InChI Key: AQDATTJSOTVAAV-OZDSWYPASA-N
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Description

4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) is a chemical compound known for its unique structure and properties. It is a bis-β-diketonate ligand, which means it contains two β-diketonate groups connected by a 1,3-phenylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) typically involves the reaction of 1,3-phenylenediamine with trifluoroacetylacetone under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Scientific Research Applications

4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) exerts its effects is primarily through coordination with metal ions. The β-diketonate groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) is unique due to its trifluoroacetyl groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in forming metal complexes with specific magnetic and electronic characteristics .

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-[3-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H/b9-5-,10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDATTJSOTVAAV-OZDSWYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C/C(=O)C(F)(F)F)/O)/C(=C/C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)
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4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)
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4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)
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4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)

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